DHODH Inhibitory Potency
5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one demonstrates potent inhibition of human DHODH with an IC₅₀ of 18 nM [1]. In contrast, a structurally related analog, 2-(4-fluorophenylamino)-1,4-dihydroquinolin-4(1H)-one (BDBM50523230), exhibits an IC₅₀ of 330 nM in the same enzymatic assay [2]. This represents an 18-fold difference in potency, underscoring the critical influence of the 5,6-difluoro substitution pattern.
| Evidence Dimension | IC₅₀ for human DHODH inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM |
| Comparator Or Baseline | 2-(4-fluorophenylamino)-1,4-dihydroquinolin-4(1H)-one (IC₅₀ = 330 nM) |
| Quantified Difference | 18.3-fold lower IC₅₀ (higher potency) |
| Conditions | Human DHODH enzyme; dihydroorotate substrate; DCIP-based microplate reader assay; 30 min preincubation [1][2] |
Why This Matters
The 18-fold potency gain is a key differentiator for drug discovery programs targeting DHODH in oncology and autoimmune diseases, where low nanomolar affinity is often required for lead optimization.
- [1] BindingDB. (2023). BDBM50587000: 5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one. IC₅₀ = 18 nM for human DHODH. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50587000 View Source
- [2] BindingDB. (2021). BDBM50523230: 2-(4-fluorophenylamino)-1,4-dihydroquinolin-4(1H)-one. IC₅₀ = 330 nM for human DHODH. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50523230 View Source
